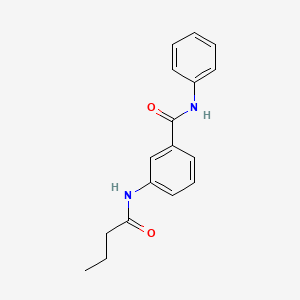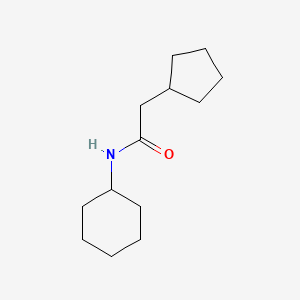
1-(cyclopentylacetyl)indoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(cyclopentylacetyl)indoline, also known as CPI, is a synthetic compound that belongs to the indole family. It has been found to have potential therapeutic applications in various fields of medicine, including cancer treatment, neuroprotection, and pain management. CPI has gained significant attention in recent years due to its unique chemical structure and promising pharmacological properties.
Wirkmechanismus
The exact mechanism of action of 1-(cyclopentylacetyl)indoline is not fully understood, but it is believed to act through various pathways. In cancer cells, 1-(cyclopentylacetyl)indoline induces apoptosis by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR pathway. In neuroprotection, 1-(cyclopentylacetyl)indoline reduces oxidative stress and inflammation by upregulating antioxidant enzymes and downregulating pro-inflammatory cytokines. In pain management, 1-(cyclopentylacetyl)indoline modulates the activity of pain receptors by binding to opioid receptors and inhibiting the release of neurotransmitters.
Biochemical and Physiological Effects:
1-(cyclopentylacetyl)indoline has been shown to have various biochemical and physiological effects. In cancer cells, 1-(cyclopentylacetyl)indoline induces cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In neuroprotection, 1-(cyclopentylacetyl)indoline reduces oxidative stress and inflammation, leading to the preservation of neuronal function. In pain management, 1-(cyclopentylacetyl)indoline produces analgesia by modulating the activity of pain receptors.
Vorteile Und Einschränkungen Für Laborexperimente
1-(cyclopentylacetyl)indoline has several advantages as a research tool. It is a synthetic compound with high purity and reproducibility, making it ideal for laboratory experiments. It has also been shown to have promising pharmacological properties, making it a potential therapeutic agent. However, there are also limitations to using 1-(cyclopentylacetyl)indoline in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects that need to be carefully evaluated.
Zukünftige Richtungen
There are several future directions for research on 1-(cyclopentylacetyl)indoline. In cancer research, further studies are needed to evaluate the efficacy of 1-(cyclopentylacetyl)indoline in different types of cancer and to elucidate its mechanism of action. In neuroprotection, more research is needed to determine the optimal dosage and administration route of 1-(cyclopentylacetyl)indoline for neuroprotection. In pain management, further studies are needed to evaluate the safety and efficacy of 1-(cyclopentylacetyl)indoline in clinical trials. Overall, 1-(cyclopentylacetyl)indoline has the potential to be a valuable tool in various fields of medicine, and further research is needed to fully understand its pharmacological properties and therapeutic potential.
Synthesemethoden
The synthesis of 1-(cyclopentylacetyl)indoline involves the condensation of cyclopentanone and indole-3-carbaldehyde, followed by reduction and acetylation. The process is carried out under controlled conditions to ensure high yield and purity of the final product. Various modifications have been made to the synthesis method to improve the efficiency and scalability of the process.
Wissenschaftliche Forschungsanwendungen
1-(cyclopentylacetyl)indoline has been extensively studied for its potential therapeutic applications. In cancer research, 1-(cyclopentylacetyl)indoline has shown promising results as an anti-tumor agent by inducing apoptosis and inhibiting cell proliferation. In neuroprotection, 1-(cyclopentylacetyl)indoline has been found to have neuroprotective effects by reducing oxidative stress and inflammation. In pain management, 1-(cyclopentylacetyl)indoline has been shown to have analgesic effects by modulating the activity of pain receptors.
Eigenschaften
IUPAC Name |
2-cyclopentyl-1-(2,3-dihydroindol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c17-15(11-12-5-1-2-6-12)16-10-9-13-7-3-4-8-14(13)16/h3-4,7-8,12H,1-2,5-6,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FETBZUOVVPQZAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopentyl-1-(2,3-dihydro-1H-indol-1-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)-2,2-dimethylpropanamide](/img/structure/B5914689.png)
![methyl 3-[(3,4-dichlorophenyl)sulfonyl]propanoate](/img/structure/B5914696.png)
![2-cyclopentyl-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B5914715.png)
![2-cyclopentyl-N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}acetamide](/img/structure/B5914721.png)

![N-[4-(allyloxy)phenyl]-2-cyclopentylacetamide](/img/structure/B5914735.png)



![2-cyclopentyl-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5914772.png)

![N-[3-(4-morpholinylcarbonyl)phenyl]-1-adamantanecarboxamide](/img/structure/B5914788.png)
